2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 922085-54-9
VCID: VC7179626
InChI: InChI=1S/C25H33N3O3/c1-3-31-24-9-5-4-8-21(24)25(29)26-18-23(28-13-15-30-16-14-28)20-10-11-22-19(17-20)7-6-12-27(22)2/h4-5,8-11,17,23H,3,6-7,12-16,18H2,1-2H3,(H,26,29)
SMILES: CCOC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4
Molecular Formula: C25H33N3O3
Molecular Weight: 423.557

2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide

CAS No.: 922085-54-9

Cat. No.: VC7179626

Molecular Formula: C25H33N3O3

Molecular Weight: 423.557

* For research use only. Not for human or veterinary use.

2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide - 922085-54-9

Specification

CAS No. 922085-54-9
Molecular Formula C25H33N3O3
Molecular Weight 423.557
IUPAC Name 2-ethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Standard InChI InChI=1S/C25H33N3O3/c1-3-31-24-9-5-4-8-21(24)25(29)26-18-23(28-13-15-30-16-14-28)20-10-11-22-19(17-20)7-6-12-27(22)2/h4-5,8-11,17,23H,3,6-7,12-16,18H2,1-2H3,(H,26,29)
Standard InChI Key UASYVRJIXZRLGT-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4

Introduction

Structural Components

  • Tetrahydroquinoline Moiety: This part of the molecule is known for its diverse biological activities, including potential anticancer and antimicrobial effects. Quinoline derivatives have been extensively studied for their therapeutic potential .

  • Morpholine Ring: Morpholine is often incorporated into pharmaceuticals due to its ability to enhance solubility and bioavailability. It is commonly found in compounds with various pharmacological activities .

  • Benzamide Group: Benzamides are known for their role in medicinal chemistry, often serving as intermediates in the synthesis of drugs with diverse therapeutic applications.

Synthesis

The synthesis of complex organic compounds like 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multi-step reactions. Common methods include:

  • Condensation Reactions: These are often used to form amide bonds, such as those between benzamide and other components.

  • Alkylation Reactions: These can be used to introduce ethoxy groups or other alkyl substituents.

  • Cyclization Reactions: These might be necessary for forming the morpholine or tetrahydroquinoline rings.

Analytical techniques like Nuclear Magnetic Resonance (NMR) Spectroscopy and Thin-Layer Chromatography (TLC) are crucial for monitoring the synthesis and confirming the structure of the final product .

Biological Activities

While specific data on 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is not available, similar compounds often exhibit:

  • Antimicrobial Activity: Quinoline derivatives have shown promise as antimicrobial agents by targeting bacterial DNA gyrase .

  • Anticancer Activity: Some quinoline-based compounds have demonstrated anti-proliferative effects by inhibiting key enzymes involved in cancer cell growth .

Research Findings

Compound TypeBiological ActivitySynthetic Approach
Quinoline DerivativesAntimicrobial, AnticancerMulti-step organic synthesis involving condensation and cyclization reactions
Morpholine-Containing CompoundsEnhanced Solubility and BioavailabilityAlkylation and condensation reactions
Benzamide-Based CompoundsDiverse Therapeutic ApplicationsCondensation reactions for forming amide bonds

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